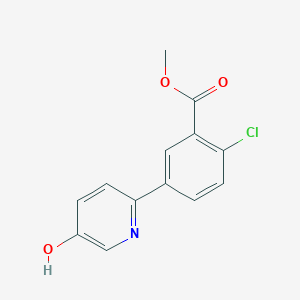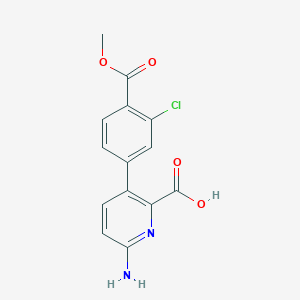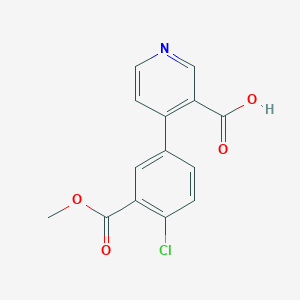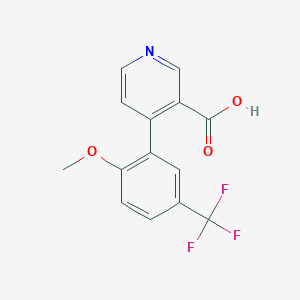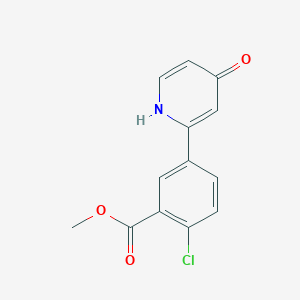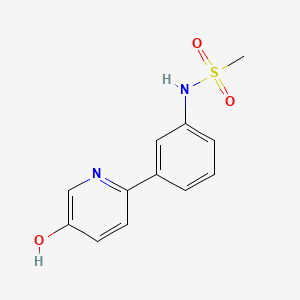
5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine (5-HMP) is a highly versatile and important chemical compound used in various scientific research applications. 5-HMP is a member of the pyridine family, which is a heterocyclic aromatic compound containing a six-member nitrogen-containing ring. 5-HMP is a colorless solid that is soluble in water, alcohols, and ethers. It is used in a variety of research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 2-amino-4-methyl-5-pyridone and 2-amino-3-methyl-5-pyridone. It is also used in the synthesis of pharmaceuticals, such as aminopyridines and aminopyridones. 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is also used in the synthesis of polymers, such as polyamides and polyurethanes. In addition, 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is used as a starting material for the synthesis of other pyridine derivatives, such as 2-amino-5-methylpyridine and 2-amino-5-methylpyridine-3-carboxylic acid.
作用機序
The mechanism of action of 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is still not fully understood. However, it is believed that 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% acts as a ligand for a variety of metal ions, such as copper, zinc, and nickel. It is also believed that 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% can form hydrogen bonds with other molecules, such as amino acids and proteins. 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% has also been shown to interact with the active sites of enzymes, such as cytochrome P450, and to inhibit their activity.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of other enzymes, such as the enzyme that catalyzes the conversion of glucose to fructose. 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% has also been shown to modulate the activity of ion channels, such as the sodium-potassium ATPase, and to modulate the activity of neurotransmitter receptors, such as the GABA-A receptor. 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% has also been shown to have anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is its high solubility in a variety of solvents, such as water, alcohols, and ethers. This makes it ideal for use in a variety of laboratory experiments. In addition, 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% in laboratory experiments. For example, 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is not very soluble in organic solvents, such as chloroform and dichloromethane. In addition, 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% can be toxic if ingested or inhaled, so it should be handled with care.
将来の方向性
There are a number of potential future directions for 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% research. One potential direction is to investigate the effects of 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% on the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Another potential direction is to investigate the effects of 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% on ion channels, such as the sodium-potassium ATPase, and on neurotransmitter receptors, such as the GABA-A receptor. In addition, further research could be done to investigate the anti-inflammatory and anti-bacterial properties of 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95%. Finally, further research could be done to investigate the potential applications of 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% in the synthesis of pharmaceuticals and polymers.
合成法
5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% is synthesized through a three-step process. The first step involves the reaction of 3-methylsulfonylbenzaldehyde with hydroxylamine hydrochloride in aqueous acetic acid to form 3-methylsulfonylhydroxylamine hydrochloride. The second step involves the reaction of 3-methylsulfonylhydroxylamine hydrochloride with pyridine in the presence of sodium acetate to form 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95%. The last step involves the reaction of 5-Hydroxy-2-(3-methylsulfonylaminophenyl)pyridine, 95% with hydrochloric acid to form the desired product. The entire synthesis process is carried out at room temperature and the product is obtained in high yields.
特性
IUPAC Name |
N-[3-(5-hydroxypyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-4-2-3-9(7-10)12-6-5-11(15)8-13-12/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBABHVKROXRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692773 |
Source


|
| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262011-11-9 |
Source


|
| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)


